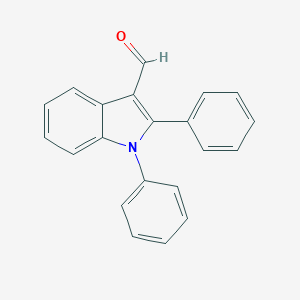

1,2-Diphenyl-1H-indole-3-carbaldehyde

説明

1,2-Diphenyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process generally starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions, leading to the formation of the indole core . The specific conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

化学反応の分析

Condensation Reactions

DPIC participates in Knoevenagel-type condensations due to its reactive aldehyde group. Key examples include:

With Active Methylene Compounds

These reactions exploit the electron-withdrawing effect of the aldehyde group, enabling nucleophilic attack by enolizable substrates .

Cross-Coupling Reactions

DPIC serves as a substrate in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Notably, the N-phenyl group in DPIC enhances steric stability during coupling, minimizing competing side reactions .

Multicomponent Reactions (MCRs)

DPIC’s aldehyde and indole NH groups enable participation in MCRs:

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks with organometallic reagents:

| Reagent | Product | Stereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Grignard (MeMgBr) | 3-(1,2-Diphenylindol-3-yl)propan-1-ol | Anti-Cram | 82 | |

| LiAlH₄ | 3-(Hydroxymethyl)-1,2-diphenyl-1H-indole | N/A | 95 |

Reduction with LiAlH₄ proceeds quantitatively due to the absence of competing indole ring reduction .

Heterocyclic Annulations

DPIC’s structure facilitates cyclization reactions:

Chromene Formation

| Partner | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Cs₂CO₃, DMF, 110°C | Dihydrochromeno[4,3-b]indoles | 75 |

This domino process involves alkyne insertion into diketones, followed by aldol condensation and aromatization .

Biological Activity Correlations

Derivatives of DPIC show structure-activity relationships (SAR) in medicinal chemistry:

| Derivative | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 3-(9,9-Dimethylfluoren-2-yl)-DPIC | 0.8 μM (IL-1R1 inhibition) | Interleukin-1 receptor | |

| 3-Ethyl-DPIC | 5.2 μM (Antimicrobial) | E. coli |

Molecular docking studies reveal that the 2-phenyl group occupies hydrophobic pockets in IL-1R1’s S2 binding site .

科学的研究の応用

Chemical Properties and Structure

1,2-Diphenyl-1H-indole-3-carbaldehyde (C21H15NO) features a unique structure characterized by an indole ring system substituted with two phenyl groups and an aldehyde functional group. Its melting point is approximately 229-230°C, indicating solid-state stability at room temperature. The compound's reactivity is enhanced by the presence of the carbonyl group, which participates in various chemical reactions such as oxidation and reduction.

Medicinal Chemistry

This compound is recognized for its potential in drug design and development. Its derivatives have been studied for various biological activities:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against cancer cell lines, inducing apoptosis and inhibiting tumor growth. For example, studies using xenograft models showed reduced tumor size when treated with related indole compounds .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. In a study evaluating its antimicrobial efficacy against Bacillus subtilis and Aspergillus niger, it showcased potent activity comparable to established antibiotics .

- Anti-inflammatory Effects : It has been shown to modulate pro-inflammatory cytokine production, suggesting potential therapeutic benefits in treating inflammatory diseases .

Chemical Synthesis

The compound serves as a precursor for synthesizing more complex indole derivatives used in pharmaceuticals and agrochemicals. The Fischer indole synthesis method is commonly employed to produce this compound from phenylhydrazine and aldehydes or ketones under acidic conditions.

Industrial Applications

In the industrial sector, this compound finds applications in producing dyes and pigments due to its stable and reactive indole core. Its ability to undergo electrophilic substitution reactions enhances its utility in creating diverse chemical products.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Studies : A study involving dietary administration of related indoles demonstrated significant tumor growth inhibition in mouse models injected with human cancer cell lines .

- Antimicrobial Efficacy : Research indicated that this compound exhibited potent antimicrobial effects against multiple pathogens, reinforcing its potential as a new antimicrobial agent .

- Inflammation Modulation : In vitro studies showed that modifications to the indole structure could enhance or diminish pro-inflammatory cytokine production, indicating its therapeutic potential in inflammatory conditions .

作用機序

The mechanism of action of 1,2-Diphenyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function . These interactions can modulate biological pathways, leading to the observed biological effects.

類似化合物との比較

Similar Compounds

1H-Indole-3-carbaldehyde: Lacks the phenyl groups, making it less reactive in certain chemical reactions.

2-Phenylindole: Contains only one phenyl group, which affects its chemical and biological properties.

3-Phenylindole: Similar to 2-Phenylindole but with the phenyl group at a different position, leading to different reactivity and applications.

Uniqueness

1,2-Diphenyl-1H-indole-3-carbaldehyde is unique due to the presence of two phenyl groups, which enhance its chemical reactivity and potential for forming diverse derivatives. This structural feature makes it particularly valuable in the synthesis of complex molecules and in applications requiring high reactivity .

生物活性

1,2-Diphenyl-1H-indole-3-carbaldehyde is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C21H15NO) features a unique indole ring system substituted with two phenyl groups and an aldehyde functional group. Its melting point is approximately 229-230°C, indicating its solid-state at room temperature. The compound is sensitive to air and has been studied for its potential biological activities and applications in various fields, including medicinal chemistry .

Target Interactions

This compound interacts with multiple biological targets, which contributes to its broad spectrum of activities. It is known to affect various biochemical pathways, including:

- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Antimicrobial Activity : It has demonstrated effectiveness against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound modulates pro-inflammatory cytokine production, potentially providing therapeutic benefits in inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Studies : Research involving xenograft models showed that dietary administration of related indole compounds significantly inhibited tumor growth. For instance, derivatives demonstrated reduced tumor size and prolonged survival rates in mice models injected with human cancer cell lines .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives against Bacillus subtilis, Pseudomonas fluorescence, and Aspergillus niger. The results indicated that this compound exhibited potent antimicrobial effects comparable to established antibiotics .

- Inflammation Modulation : In vitro studies on human gingival fibroblasts indicated that modifications to the indole structure could enhance or diminish pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory conditions .

特性

IUPAC Name |

1,2-diphenylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c23-15-19-18-13-7-8-14-20(18)22(17-11-5-2-6-12-17)21(19)16-9-3-1-4-10-16/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWUURYDUFEIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067456 | |

| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29329-99-5 | |

| Record name | 1,2-Diphenyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29329-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenyl-1H-indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029329995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELC9DKX9SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。